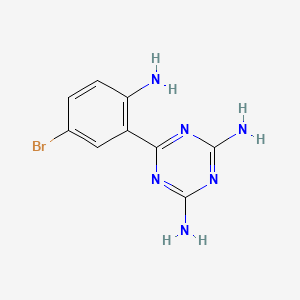
6-(2-Amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with an amino group and a bromophenyl group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-amino-5-bromobenzonitrile with cyanoguanidine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted triazine derivatives with various functional groups.
Oxidation and Reduction Reactions: Products include nitro-triazine derivatives or reduced amines.
Coupling Reactions: Products include biaryl-triazine derivatives.
Applications De Recherche Scientifique
6-(2-Amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-(2-Amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromophenyl group enhances its binding affinity and specificity towards certain targets. The triazine ring provides structural stability and contributes to the overall bioactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-bromobenzophenone
- 2-Amino-5-bromo-6-methyl-4-pyrimidinol
- (2-Amino-5-bromophenyl)-(pyridin-2-yl)methanone
Uniqueness
6-(2-Amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern and the presence of both amino and bromophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its triazine core structure also differentiates it from other similar compounds, providing unique reactivity and stability.
Propriétés
Numéro CAS |
30101-60-1 |
|---|---|
Formule moléculaire |
C9H9BrN6 |
Poids moléculaire |
281.11 g/mol |
Nom IUPAC |
6-(2-amino-5-bromophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H9BrN6/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,11H2,(H4,12,13,14,15,16) |
Clé InChI |
XKYLXFUKEXLCIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)C2=NC(=NC(=N2)N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


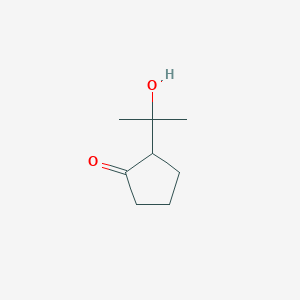
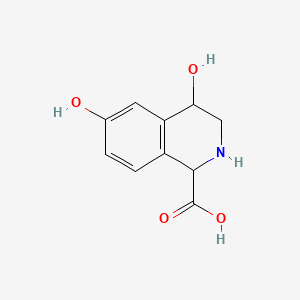


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
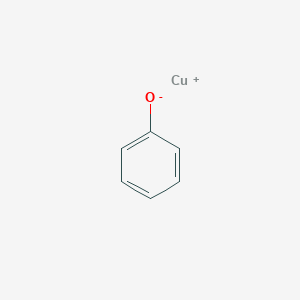
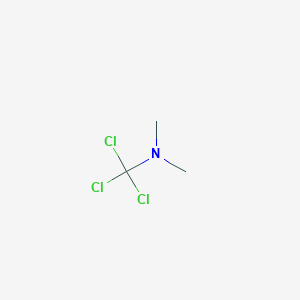
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
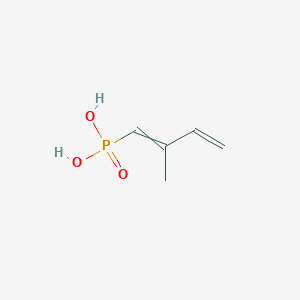
![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)
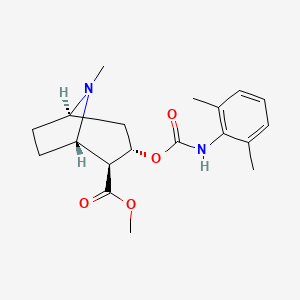

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
